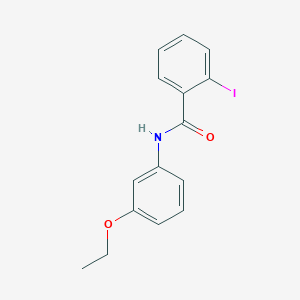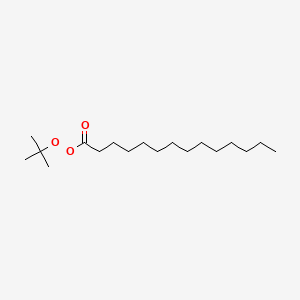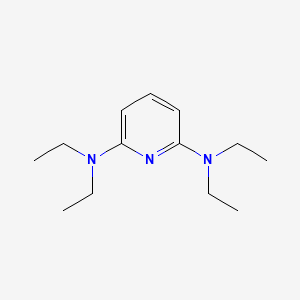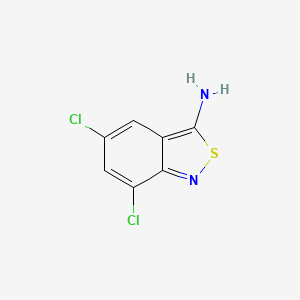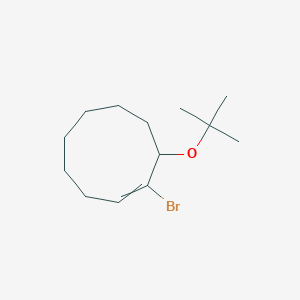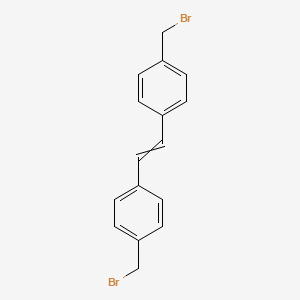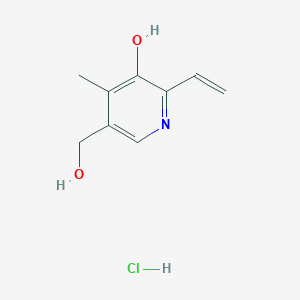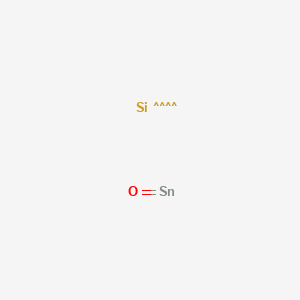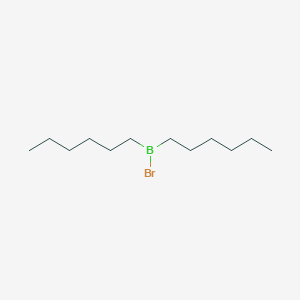
Borane, bromodihexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borane, bromodihexyl- is an organoboron compound characterized by the presence of boron, hydrogen, and bromine atoms Organoboron compounds are known for their unique chemical properties and versatility in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of borane, bromodihexyl- typically involves the reaction of dihexylborane with bromine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as: [ \text{Dihexylborane} + \text{Bromine} \rightarrow \text{Borane, bromodihexyl-} ]
Industrial Production Methods: Industrial production of borane, bromodihexyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Borane, bromodihexyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in various organic transformations.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Corresponding reduced boron compounds.
Substitution: Various organoboron derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Borane, bromodihexyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydroboration reactions.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of borane, bromodihexyl- involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles. This property is exploited in various chemical reactions, including hydroboration, where the compound adds across double bonds in alkenes to form organoboron intermediates. These intermediates can then be further transformed into valuable products through oxidation or other reactions.
Comparaison Avec Des Composés Similaires
Diborane (B2H6): A simpler boron hydride with similar reactivity but different structural properties.
Triethylborane (B(C2H5)3): Another organoboron compound used in similar applications but with different reactivity due to the presence of ethyl groups.
Borane-tetrahydrofuran complex (BH3·THF): A commonly used borane reagent with different solubility and stability characteristics.
Uniqueness: Borane, bromodihexyl- is unique due to the presence of bromine, which imparts distinct reactivity and allows for selective functionalization. Its ability to form stable complexes and undergo a variety of chemical transformations makes it a valuable reagent in both academic and industrial research.
Propriétés
Numéro CAS |
57476-26-3 |
|---|---|
Formule moléculaire |
C12H26BBr |
Poids moléculaire |
261.05 g/mol |
Nom IUPAC |
bromo(dihexyl)borane |
InChI |
InChI=1S/C12H26BBr/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h3-12H2,1-2H3 |
Clé InChI |
NHRXQFLUVBZVCM-UHFFFAOYSA-N |
SMILES canonique |
B(CCCCCC)(CCCCCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14618290.png)
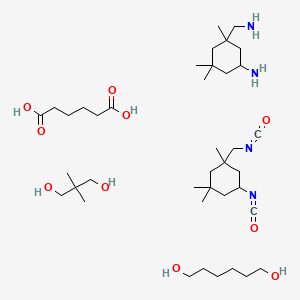
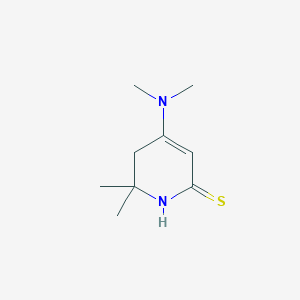
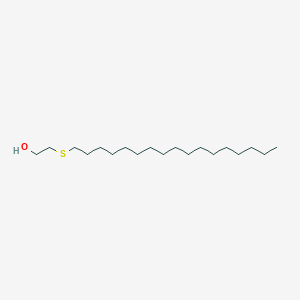
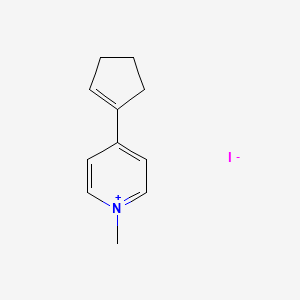
![2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14618329.png)
